molecular formula C5H11BrClNO B14321454 2-bromo-N-propan-2-ylacetamide;hydrochloride CAS No. 104240-92-8

2-bromo-N-propan-2-ylacetamide;hydrochloride

Katalognummer: B14321454
CAS-Nummer: 104240-92-8
Molekulargewicht: 216.50 g/mol
InChI-Schlüssel: NUTBVORVGVPEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-propan-2-ylacetamide;hydrochloride is a chemical compound with the molecular formula C5H10BrNO·HCl. It is a brominated acetamide derivative, often used in various chemical reactions and research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-propan-2-ylacetamide;hydrochloride typically involves the bromination of N-propan-2-ylacetamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction can be represented as follows:

N-propan-2-ylacetamide+Br22-bromo-N-propan-2-ylacetamide\text{N-propan-2-ylacetamide} + \text{Br}_2 \rightarrow \text{2-bromo-N-propan-2-ylacetamide} N-propan-2-ylacetamide+Br2​→2-bromo-N-propan-2-ylacetamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-propan-2-ylacetamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form N-propan-2-ylacetamide.

    Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products Formed

    Substitution: N-propan-2-ylacetamide derivatives.

    Reduction: N-propan-2-ylacetamide.

    Oxidation: Oxo derivatives of N-propan-2-ylacetamide.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-propan-2-ylacetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-bromo-N-propan-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-bromopropane: A brominated hydrocarbon used in organic synthesis.

    N-propan-2-ylacetamide: The non-brominated precursor of 2-bromo-N-propan-2-ylacetamide;hydrochloride.

    2-bromo-N-methylaniline hydrochloride: Another brominated amide derivative with different functional groups.

Uniqueness

This compound is unique due to its specific bromination pattern and the presence of both amide and hydrochloride functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

104240-92-8

Molekularformel

C5H11BrClNO

Molekulargewicht

216.50 g/mol

IUPAC-Name

2-bromo-N-propan-2-ylacetamide;hydrochloride

InChI

InChI=1S/C5H10BrNO.ClH/c1-4(2)7-5(8)3-6;/h4H,3H2,1-2H3,(H,7,8);1H

InChI-Schlüssel

NUTBVORVGVPEEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)CBr.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.